![molecular formula C22H21N3O5S2 B2463824 (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide CAS No. 303025-73-2](/img/structure/B2463824.png)
(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide
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Overview
Description
(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A primary research application of compounds similar to (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is in antimicrobial activity. Studies have shown that such compounds exhibit significant antimicrobial properties, particularly against gram-positive and gram-negative bacteria. For instance, Spoorthy, Kumar, Rani, and Ravindranath (2021) synthesized similar compounds and found them to have notable anti-microbial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021). PansareDattatraya and Devan (2015) also reported on synthesized derivatives showing good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).
Structural Analysis and Synthesis
These compounds are also studied for their unique structural properties, which have implications in various fields of chemistry and pharmacology. Delgado, Quiroga, Cobo, Low, and Glidewell (2005) conducted structural analyses of similar thioxothiazolidin compounds, revealing insights into their molecular configurations and potential chemical interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005). Additionally, Zidar, Kladnik, and Kikelj (2009) demonstrated the synthesis of related compounds, providing a foundational understanding for future chemical synthesis and modification (Zidar, Kladnik, & Kikelj, 2009).
Aldose Reductase Inhibition
Another significant area of research is the study of these compounds as aldose reductase inhibitors. Kučerová-Chlupáčová, Halakova, Májeková, Treml, Štefek, and Šoltésová Prnová (2020) found that certain derivatives of 4-oxo-2-thioxothiazolidin exhibit potent aldose reductase inhibition, which is relevant in the treatment of diabetic complications (Kučerová-Chlupáčová et al., 2020).
Potential in Cancer Treatment
Research has also indicated the potential of these compounds in cancer treatment. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) identified several 4-thiazolidinones with benzothiazole moiety as having antitumor activity, suggesting their possible use in cancer therapies (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a product of an aldol condensation reaction
Mode of Action
It’s known that the compound is formed via a base-catalyzed aldol condensation reaction . This involves the formation of an enolate from the aldehyde reagent, which then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming a new carbon-carbon bond .
Biochemical Pathways
Similar compounds have been reported to induce anti-cancer activity through microtubule stabilization and activation of reactive oxygen species .
Result of Action
Similar compounds have shown anti-cancer activity through microtubule stabilization and activation of reactive oxygen species .
Action Environment
It’s known that the compound is formed via a base-catalyzed aldol condensation reaction , which could potentially be influenced by environmental factors such as temperature and pH.
properties
IUPAC Name |
N'-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-16-9-8-14(12-17(16)30-2)13-18-21(28)25(22(31)32-18)11-10-19(26)23-24-20(27)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)(H,24,27)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQPJMAZCXITG-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide |
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